molecular formula C20H21ClN2O3S B11696939 ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate

ethyl [10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate

Katalognummer: B11696939
Molekulargewicht: 404.9 g/mol
InChI-Schlüssel: FRUGVXUESPRRQP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate is a complex organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorinated pentanoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Various nucleophiles (amines, thiols), polar aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenothiazine derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antihistamine.

    Industry: Utilized in the development of specialty chemicals and pharmaceutical intermediates.

Wirkmechanismus

The mechanism of action of ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate involves its interaction with specific molecular targets, such as dopamine and histamine receptors. The phenothiazine core is known to block dopamine receptors, which can alleviate symptoms of psychosis. Additionally, the compound’s antihistamine properties are attributed to its ability to inhibit histamine receptors, reducing allergic reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: A phenothiazine with antihistamine properties.

    Prochlorperazine: Used to control severe nausea and vomiting.

Uniqueness

Ethyl N-[10-(5-chloropentanoyl)-10H-phenothiazin-2-yl]carbamate is unique due to its specific structural features, such as the chlorinated pentanoyl group and the carbamate ester. These modifications can enhance its pharmacological properties and potentially reduce side effects compared to other phenothiazine derivatives.

Eigenschaften

Molekularformel

C20H21ClN2O3S

Molekulargewicht

404.9 g/mol

IUPAC-Name

ethyl N-[10-(5-chloropentanoyl)phenothiazin-2-yl]carbamate

InChI

InChI=1S/C20H21ClN2O3S/c1-2-26-20(25)22-14-10-11-18-16(13-14)23(19(24)9-5-6-12-21)15-7-3-4-8-17(15)27-18/h3-4,7-8,10-11,13H,2,5-6,9,12H2,1H3,(H,22,25)

InChI-Schlüssel

FRUGVXUESPRRQP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.